molecular formula C6H6Br2O B14661129 7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans- CAS No. 39573-56-3

7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans-

Cat. No.: B14661129
CAS No.: 39573-56-3
M. Wt: 253.92 g/mol
InChI Key: GURHZMLRKGTKKO-OMMKOOBNSA-N
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Description

7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans-: is a bicyclic organic compound characterized by the presence of an oxirane ring fused to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans- typically involves the bromination of 7-Oxabicyclo(4.1.0)hept-3-ene. The reaction is carried out under controlled conditions to ensure the trans-configuration of the dibromo substituents. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent side reactions and to achieve high selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the bromine atoms, yielding the parent oxirane-cyclohexene compound.

    Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as epoxides and diols.

    Reduction: The parent oxirane-cyclohexene compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures. It serves as a precursor for the preparation of various functionalized derivatives.

Biology: In biological research, the compound is studied for its potential biological activity. Its unique structure makes it a candidate for the development of new bioactive molecules.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans- involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    7-Oxabicyclo(4.1.0)hept-3-ene: The parent compound without the dibromo substituents.

    7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dichloro-, trans-: A similar compound with chlorine substituents instead of bromine.

    7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-difluoro-, trans-: A similar compound with fluorine substituents.

Uniqueness: The presence of the dibromo substituents in 7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans- imparts unique chemical properties to the compound. These substituents can influence the reactivity, stability, and biological activity of the compound, making it distinct from its analogs with different substituents.

Properties

CAS No.

39573-56-3

Molecular Formula

C6H6Br2O

Molecular Weight

253.92 g/mol

IUPAC Name

(1R,2S,5S,6S)-2,5-dibromo-7-oxabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C6H6Br2O/c7-3-1-2-4(8)6-5(3)9-6/h1-6H/t3-,4-,5-,6+/m0/s1

InChI Key

GURHZMLRKGTKKO-OMMKOOBNSA-N

Isomeric SMILES

C1=C[C@@H]([C@H]2[C@@H]([C@H]1Br)O2)Br

Canonical SMILES

C1=CC(C2C(C1Br)O2)Br

Origin of Product

United States

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